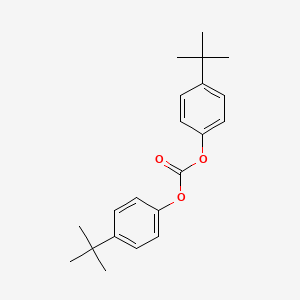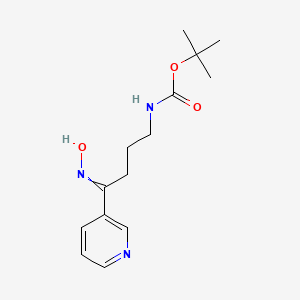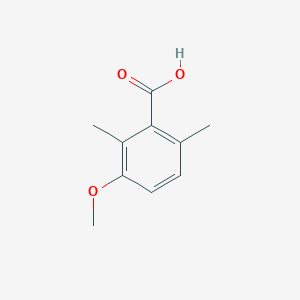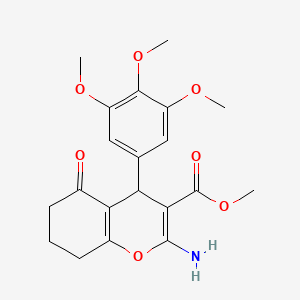
Bis(4-(tert-butyl)phenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(tert-butyl)phenyl) carbonate is an organic compound with the molecular formula C21H26O3. It is a carbonate ester derived from the reaction of tert-butylphenol with phosgene or other carbonate sources. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(4-(tert-butyl)phenyl) carbonate can be synthesized through several methods. One common method involves the reaction of tert-butylphenol with phosgene in the presence of a base such as pyridine. The reaction proceeds as follows:
2C4H9C6H4OH+COCl2→(C4H9C6H4O)2CO+2HCl
Another method involves the transesterification of diphenyl carbonate with tert-butylphenol under basic conditions. This method is advantageous as it avoids the use of phosgene, a highly toxic reagent.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-(tert-butyl)phenyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield tert-butylphenol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Substitution: The carbonate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, basic catalysts such as sodium methoxide.
Substitution: Nucleophiles like amines or thiols, often under mild conditions.
Major Products Formed
Hydrolysis: Tert-butylphenol and carbon dioxide.
Transesterification: New carbonate esters.
Substitution: Substituted carbonate derivatives.
Aplicaciones Científicas De Investigación
Bis(4-(tert-butyl)phenyl) carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are known for their durability and transparency.
Materials Science: The compound is used in the development of advanced materials with specific mechanical and thermal properties.
Organic Synthesis: It serves as a reagent in various organic transformations, including the protection of hydroxyl groups.
Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of bis(4-(tert-butyl)phenyl) carbonate involves the formation of reactive intermediates during its chemical reactions. For example, during hydrolysis, the carbonate group is cleaved to form tert-butylphenol and carbon dioxide. In transesterification reactions, the compound forms a tetrahedral intermediate, which then collapses to yield the new ester product.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl Carbonate: Similar in structure but lacks the tert-butyl groups.
Bis(4-tert-butylphenyl)amine: Contains an amine group instead of a carbonate group.
Bis(4-tert-butylphenyl) phenyl phosphate: Contains a phosphate group instead of a carbonate group.
Uniqueness
Bis(4-(tert-butyl)phenyl) carbonate is unique due to the presence of the tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it particularly useful in applications where stability and specific reactivity are required.
Propiedades
Fórmula molecular |
C21H26O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
bis(4-tert-butylphenyl) carbonate |
InChI |
InChI=1S/C21H26O3/c1-20(2,3)15-7-11-17(12-8-15)23-19(22)24-18-13-9-16(10-14-18)21(4,5)6/h7-14H,1-6H3 |
Clave InChI |
WMEZDESZXBGWCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12448806.png)

![2-(4-{9-[4-(1,3-Dioxoisoindol-2-YL)phenyl]fluoren-9-YL}phenyl)isoindole-1,3-dione](/img/structure/B12448835.png)
![6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12448840.png)
![7-tert-butyl-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B12448848.png)


![2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12448864.png)
![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12448865.png)
![2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448867.png)


![3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12448875.png)
